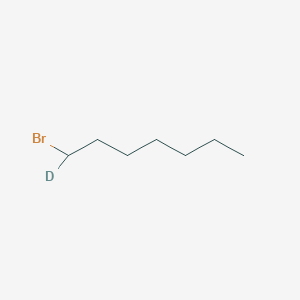

1-Bromoheptane-1-d1

説明

1-Bromoheptane-1-d1 is an important precursor material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is the deuterium labeled 1-Bromoheptane .

Synthesis Analysis

1-Bromoheptane-d1 is the deuterium labeled 1-Bromoheptane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of 1-Bromoheptane-1-d1 is C7H15Br . The molecular weight is 180.10 g/mol . The IUPAC name is 1-bromo-1-deuterioheptane . The SMILES representation is [2H]C(CCCCCC)Br .Physical And Chemical Properties Analysis

1-Bromoheptane-1-d1 is insoluble in water, soluble in ethanol, ether, and other organic solvents . It has a molecular weight of 180.10 g/mol . The XLogP3 is 4.4, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has 5 rotatable bonds .科学的研究の応用

Organic Synthesis

1-Bromoheptane-1-d1 is a valuable precursor and intermediate in organic synthesis . Its utility lies in its ability to introduce a heptane chain with a deuterium atom at the alpha position, which is crucial for synthesizing deuterated analogs of organic compounds. This is particularly important for creating compounds with altered physical properties or for use in mechanistic studies where the impact of isotope substitution on reaction pathways is investigated.

Pharmaceuticals

In the pharmaceutical industry, 1-Bromoheptane-1-d1 serves as a building block for the synthesis of drugs . The deuterium atom can be used to modify the metabolic stability of potential drug candidates. Deuteration has been shown to affect the pharmacokinetic profiles of drugs, potentially leading to improved therapeutic outcomes .

Agrochemicals

Similar to its role in pharmaceuticals, 1-Bromoheptane-1-d1 is used in the development of agrochemicals . The introduction of a deuterium atom can result in agrochemicals with enhanced stability against degradation, providing longer-lasting protection and efficacy when applied in agricultural settings.

Isotopic Labeling Studies

Isotopic labeling is a technique where isotopes are incorporated into molecules to trace the passage of these atoms through chemical reactions or biological systems . 1-Bromoheptane-1-d1, with its deuterium label, is used in such studies to follow the movement and transformation of the heptane chain in various chemical and biological processes.

Biochemical Process Tracing

The deuterium label in 1-Bromoheptane-1-d1 allows researchers to trace biochemical processes . By following the deuterium atom, scientists can study the metabolic pathways and interactions within cells, gaining insights into the workings of biological systems and the effects of various substances on these processes.

Research and Development

1-Bromoheptane-1-d1 is utilized in various research and development applications . Researchers employ this compound to synthesize new materials, study reaction mechanisms, and develop novel synthetic methodologies. Its role as an intermediate allows for the exploration of new chemical spaces and the discovery of innovative compounds.

Safety and Hazards

1-Bromoheptane-1-d1 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is toxic if swallowed, very toxic in contact with skin, and irritating to eyes, respiratory system, and skin .

将来の方向性

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 1-Bromoheptane-1-d1 and similar compounds could have future applications in drug development and other areas of research.

Relevant Papers The paper “The structures of 1-bromoheptane and 1-bromononane monolayers adsorbed on the surface of graphite” used X-ray diffraction and differential scanning calorimetry (DSC) to confirm the formation of the solid monolayers of 1-bromoheptane (C7Br) on the surface of graphite .

特性

IUPAC Name |

1-bromo-1-deuterioheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXKDWGTSHCFPP-WHRKIXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314900 | |

| Record name | Heptane-1-d, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromoheptane-1-d1 | |

CAS RN |

38007-40-8 | |

| Record name | Heptane-1-d, 1-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38007-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane-1-d, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

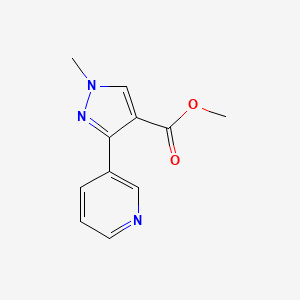

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4R)-4-[benzyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1482345.png)

![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1482350.png)

![5-(Piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482357.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1482359.png)